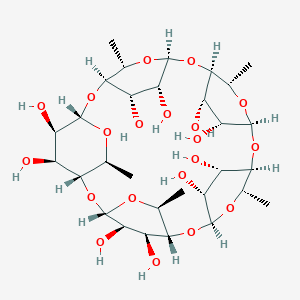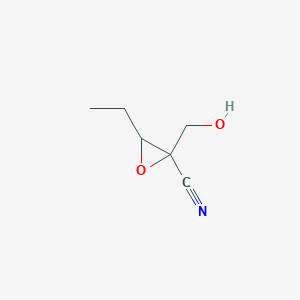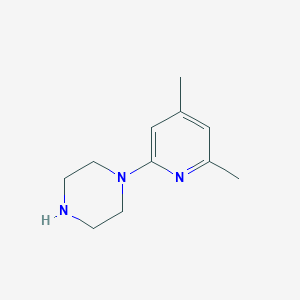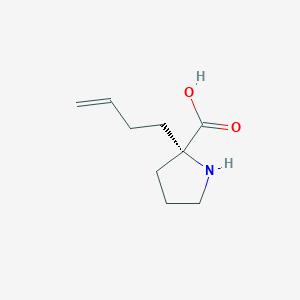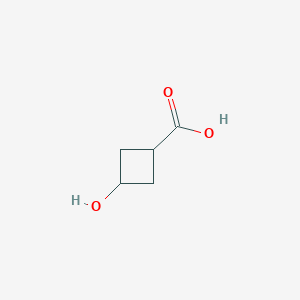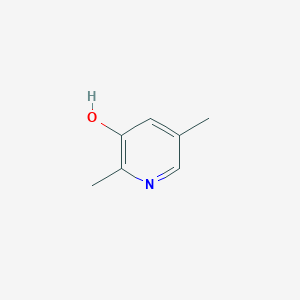
2,5-Dimethylpyridin-3-ol
Overview
Description
3-Hydroxy-2,5-dimethylpyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by a pyridine ring substituted with hydroxyl and methyl groups at specific positions
Mechanism of Action
Target of Action
A similar compound, 3-hydroxy-2-methylpyridinecarboxylate, is known to interact with the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme catalyzes the chemical reaction of 3-hydroxy-2-methylpyridine-5-carboxylate .
Mode of Action
It can be inferred from the similar compound, 3-hydroxy-2-methylpyridinecarboxylate, that it might interact with its target enzyme to catalyze a specific chemical reaction . The enzyme uses NADH, NADPH, and O2 as substrates, and its products are 2-(acetamidomethylene)succinate, NAD+, and NADP+ .
Biochemical Pathways
The similar compound, 3-hydroxy-2-methylpyridinecarboxylate, is known to participate in vitamin b6 metabolism .
Result of Action
It can be inferred from the similar compound, 3-hydroxy-2-methylpyridinecarboxylate, that it might lead to the production of 2-(acetamidomethylene)succinate, nad+, and nadp+ .
Action Environment
A study on the hydrogenation of a similar compound, 3,5-dimethylpyridine, in a trickle bed reactor showed that the reaction proceeded with a high degree of selectivity, producing α-methylated pyridines .
Biochemical Analysis
Biochemical Properties
It has been found that certain soil bacteria can degrade pyridines, including 3-Hydroxy-2,5-dimethylpyridine . This suggests that this compound may interact with certain enzymes and proteins within these bacteria, leading to its degradation .
Cellular Effects
It has been found to inhibit the light chain of botulinum neurotoxin A, suggesting that it may have an impact on cellular processes related to this toxin .
Molecular Mechanism
It has been found to inhibit the light chain of botulinum neurotoxin A, suggesting that it may interact with this protein at the molecular level .
Temporal Effects in Laboratory Settings
It has been used in the hydrogenation of 3,5-dimethylpyridine in a trickle bed reactor, suggesting that it may have some stability under certain conditions .
Metabolic Pathways
It is known that pyridine derivatives can be metabolized in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,5-dimethylpyridine can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylpyridine with hydroxylating agents under controlled conditions. For instance, the use of hydrogen peroxide in the presence of a catalyst can facilitate the hydroxylation process. Another method involves the use of Grignard reagents, where 2,5-dimethylpyridine is treated with a suitable Grignard reagent followed by oxidation to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of 3-Hydroxy-2,5-dimethylpyridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,5-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-keto-2,5-dimethylpyridine, while reduction can produce 3-hydroxy-2,5-dimethylpyridine derivatives with different functional groups.
Scientific Research Applications
3-Hydroxy-2,5-dimethylpyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-methylpyridine: Similar structure but with only one methyl group.
2,5-Dimethylpyridine: Lacks the hydroxyl group.
3,5-Dimethylpyridine: Different substitution pattern on the pyridine ring.
Uniqueness
3-Hydroxy-2,5-dimethylpyridine is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound with diverse applications in various fields.
Properties
IUPAC Name |
2,5-dimethylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-7(9)6(2)8-4-5/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCYMGDQLXAXDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437091 | |
| Record name | 3-Hydroxy-2,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175170-53-3 | |
| Record name | 3-Hydroxy-2,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


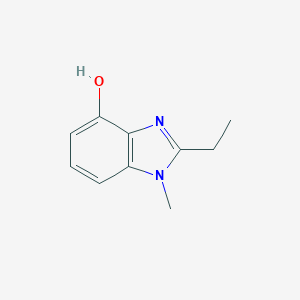
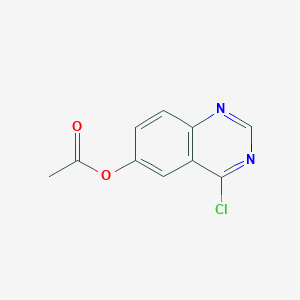
![4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole](/img/structure/B68582.png)
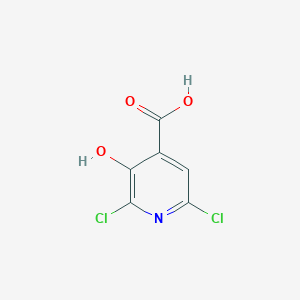
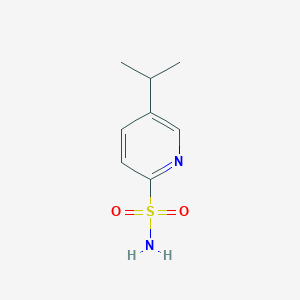

![(15S,18S)-2,9-Dihydroxy-15-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-6-methyl-17,21-dioxa-6-azahexacyclo[11.10.0.03,11.04,8.015,22.018,22]tricosa-1(13),2,4(8),9,11-pentaene-7,14,20,23-tetrone](/img/structure/B68589.png)


